1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-

Clethodim synthesis Oxime formation yield Solvent-free process

Agrochemical manufacturers seeking to optimize clethodim production should evaluate this penultimate intermediate. Its 2-propionyl moiety enables direct, solvent-free oximation to clethodim, eliminating dichloromethane usage and associated waste. - Achieves 95% continuous flow yield (96.5% HPLC purity), surpassing conventional solvent-based batch processes (87% yield). - Validated for plug flow reactor (PFR) processing, reducing equipment footprint and purification burden. - Structural specificity ensures exclusive clethodim formation; substitution with the 2-butyryl analog diverts synthesis to sethoxydim.

Molecular Formula C14H22O3S
Molecular Weight 270.39 g/mol
CAS No. 99422-01-2
Cat. No. B12066662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-
CAS99422-01-2
Molecular FormulaC14H22O3S
Molecular Weight270.39 g/mol
Structural Identifiers
SMILESCCC(=O)C1C(=O)CC(CC1=O)CC(C)SCC
InChIInChI=1S/C14H22O3S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)18-5-2/h9-10,14H,4-8H2,1-3H3
InChIKeyMMMFVTMCUXGRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clethodim Intermediate CAS 99422-01-2 Procurement Overview


1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- (CAS 99422-01-2), also referred to as 2-propionyl-5-[(2-ethylthio)propyl]-1,3-cyclohexanedione or propionyl triketone, is a pivotal penultimate intermediate in the industrial synthesis of the selective post-emergence graminicide clethodim [1]. This compound belongs to the cyclohexane-1,3-dione family, which serves as the core scaffold for ACCase-inhibiting oxime ether herbicides. Its molecular formula is C14H22O3S with a molecular weight of 270.39 g/mol, and it features the critical 2-propionyl moiety that, upon oximation with O-(3-chloro-2-propen-1-yl)hydroxylamine, yields the active herbicide clethodim [2]. Commercial suppliers offer this intermediate at up to 99% purity, making it a strategically important procurement item for agrochemical manufacturers .

Workflow

Penultimate intermediate for single-step clethodim oxime formation

Process Fit

Compatible with solvent-free and continuous flow manufacturing routes

Supply Context

Commercial availability at high purity supports direct downstream use

Why Generic Substitution Fails for This Intermediate


The 2-propionyl substituent on 1,3-cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- is not a trivial structural variation; it is the defining functional handle that enables the direct, single-step formation of the clethodim oxime ether [1]. Substituting this intermediate with the non-acylated analog 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione (CAS 87476-15-1) necessitates an additional acylation step with propionyl chloride, introducing extra processing, yield losses, and purification burdens [2]. Conversely, substituting a different 2-acyl group—such as the 2-butyryl moiety (CAS 79419-43-5)—diverts the synthetic pathway toward sethoxydim rather than clethodim, fundamentally altering the final active ingredient identity [3]. These structural differences are not interchangeable; they dictate which herbicide is produced and with what process efficiency.

Intermediate 2-Acyl Substituent Downstream Outcome Interchangeability
Target: CAS 99422-01-2 2-Propionyl Clethodim herbicide
CAS 87476-15-1 (non-acylated) None Requires extra acylation step Adds process burden
CAS 79419-43-5 (2-butyryl) 2-Butyryl Sethoxydim, not clethodim Alters product identity

Procurement-Relevant Performance Evidence


Solvent-Free Oxime Formation Yield Advantage

In a direct head-to-head comparison documented in US20230312465A1, the target compound achieved a clethodim yield of 94.88% with 96.74% HPLC purity when reacted with O-(3-chloro-2-propen-1-yl)hydroxylamine under solvent-free conditions (Example 1). In contrast, the comparative example using dichloromethane as solvent under otherwise matched conditions yielded only 87.15% clethodim with 97.03% HPLC purity (Comparative Example 3) [1]. The absolute yield advantage of 7.73 percentage points represents a significant reduction in raw material waste and cost per kilogram of final product. An additional continuous flow solvent-free process (Example 4) achieved 95% yield and 96.5% HPLC purity, demonstrating scalability [2].

Solvent-Free Oxime Formation Yield
Head-to-head
Solvent-free: 94.88% yield (96.74% HPLC purity)
CH₂Cl₂ solvent: 87.15% yield (97.03% HPLC purity)
Δ +7.73 pp yield advantage
Supports solvent-free process selection for higher throughput and reduced waste
Patent US20230312465A1; batch scale 37 g; room-temperature conditions
Clethodim synthesis Oxime formation yield Solvent-free process Green chemistry

Intermediate Synthesis Yield via Water-Free Work-Up

The synthesis of the target compound itself benefits from a water-free work-up protocol. CN104418778A reports that the compound (designated compound III) was obtained in 81% calculated yield when pH adjustment was performed with triethylamine without introducing water (Example 2). A simultaneous test using an aqueous work-up with liquid caustic soda and water washing steps yielded only 76% (Example 3) [1]. The 5-percentage-point improvement in yield, combined with elimination of dehydration steps, reduces processing time, equipment requirements, and manufacturing cost.

Intermediate Synthesis Yield
Head-to-head
81% yield (water-free work-up)
vs 76% (aqueous work-up)
Δ +5 pp absolute yield advantage
Water-free protocol may reduce processing steps and equipment footprint
CN104418778A; triethylamine pH adjustment; DMAP catalyst at 90°C
Intermediate synthesis yield Process optimization Water-free work-up Clethodim intermediate

Structural Specificity for Clethodim vs. Sethoxydim

The 2-propionyl substituent on the target compound is the sole structural feature that directs oxime formation toward clethodim. The German Wikipedia entry for clethodim confirms that its synthesis proceeds via reaction of the propionylated cyclohexanedione intermediate with 1-chloro-3-allyloxyamine [1]. In contrast, the corresponding 2-butyryl analog (5-[2-(ethylthio)propyl]-2-butyryl-1,3-cyclohexanedione, CAS 79419-43-5) is the intermediate that yields sethoxydim upon reaction with hydroxyethylamine, as confirmed by the Sethoxydim Wikipedia entry stating that butyryl chloride is the requisite acylating agent [2]. This structural bifurcation means that procurement of the wrong 2-acyl intermediate necessarily produces the wrong herbicide active ingredient.

Structural Specificity: Clethodim vs Sethoxydim
Class-level
2-Propionyl → Clethodim
2-Butyryl → Sethoxydim
No 2-acyl → No direct oxime herbicide
Structural identity of 2-acyl group determines final herbicide product
Wikipedia synthetic route entries; qualitative bifurcation confirmed across sources
Structural specificity Clethodim vs. Sethoxydim Acyl substituent Herbicide intermediate

Commercial Purity Advantage Over Non-Acylated Analog

Cross-supplier analysis reveals that 1,3-cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- is commercially available at 99% purity from established suppliers (ChemicalBook listing, packed in 25 kg, 5 kg, and 1 kg units) . For comparison, the non-acylated analog 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione (CAS 87476-15-1) is typically offered at 95% minimum purity (CymitQuimica) or 98% (Chemscene, Leyan) . The higher typical purity specification of the target compound reduces the burden of impurity profiling in downstream clethodim synthesis and may eliminate the need for additional purification steps prior to the critical oximation reaction.

Commercial Purity Specification
Data to verify
Target compound: 99% (supplier specification)
Non-acylated analog: 95–98% (multiple suppliers)
Higher typical purity may reduce impurity profiling burden before oximation
Supplier-listed specifications; analytical method not uniformly specified
Commercial purity Supplier specification Intermediate quality Procurement standard

Continuous Flow Manufacturing Scalability

Beyond batch-mode differentiation, US20230312465A1 demonstrates that 1,3-cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- is directly compatible with continuous flow processing for clethodim production (Example 4). The plug flow reactor (PFR) process achieved 95% yield and 96.5% HPLC purity under solvent-free conditions [1]. This contrasts with the earlier solvent-based batch process (87.15% yield) and validates a scalable, high-throughput manufacturing route. Additionally, the patent CN104418778A specifies that the intermediate synthesis itself operates over a broad pH range of 6–11 with a preferred range of 7–9, providing operational flexibility that reduces batch failure risk during scale-up [2].

Continuous Flow Scalability
Reported
Plug flow reactor: 95% yield, 96.5% HPLC purity (solvent-free continuous process)
Validates high-throughput manufacturing compatibility beyond batch-only routes
US20230312465A1 Example 4; two-line PFR; operational pH range 6–11 per CN104418778A
Continuous flow synthesis Process scalability Clethodim manufacturing Industrial production

Optimal Procurement and Application Scenarios


Solvent-Free Clethodim Manufacturing

Agrochemical manufacturers producing clethodim technical concentrate (TC) at multi-ton scale should prioritize procurement of this intermediate for solvent-free oxime formation. The documented 94.88% batch yield (96.74% purity) and 95% continuous flow yield (96.5% purity) eliminate solvent procurement, recovery, and waste disposal costs while delivering higher throughput than the conventional dichloromethane-based process (87.15% yield) [1]. This route aligns with green chemistry principles and reduces the overall cost of goods for clethodim production.

Continuous Flow High-Throughput Production

The validated compatibility of this intermediate with plug flow reactor (PFR) continuous processing enables high-throughput clethodim manufacturing with consistent product quality (95% yield, 96.5% HPLC purity) [1]. The absence of solvent in the continuous process further simplifies downstream purification, reduces safety risks, and lowers equipment footprint, making it suitable for modern agrochemical production facilities seeking to replace traditional batch infrastructure.

Cyclohexanedione Oxime Herbicide R&D

For research programs investigating structure-activity relationships (SAR) among ACCase-inhibiting cyclohexanedione oxime herbicides, this compound serves as the definitive propionyl-substituted intermediate. Its structural specificity—where 2-propionyl yields clethodim and 2-butyryl yields sethoxydim—provides a controlled entry point for comparative studies of herbicide potency, crop selectivity, and metabolic stability across the oxime ether series [2]. The high commercial purity (99%) reduces confounding effects from impurities in biological assays.

Analytical Reference Standard and Quality Control

The high purity specification (99%) and well-characterized structure of this intermediate make it suitable as a reference standard for HPLC method development and quality control in clethodim manufacturing. Its use as a calibration standard enables accurate quantification of residual intermediate levels in final clethodim technical material, supporting regulatory compliance with pesticide residue and impurity limits .

Application
Selection Property
Validation Focus
Solvent-Free Clethodim Manufacturing
Solvent-free oxime formation compatibility
Process yield consistency and waste reduction review
Continuous Flow High-Throughput Production
Continuous flow reactor compatibility
Throughput scalability and product quality consistency
Cyclohexanedione Oxime Herbicide R&D
2-Propionyl structural identity
Structural specificity for clethodim SAR and comparator studies
Analytical Reference Standard and QC
High purity specification (reported 99%)
HPLC calibration and residual intermediate quantification
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